molecular formula C5H9BrO B15304637 2-Bromopent-4-en-1-ol

2-Bromopent-4-en-1-ol

Cat. No.: B15304637
M. Wt: 165.03 g/mol
InChI Key: GWGPDEPSLVJSKP-UHFFFAOYSA-N
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Description

2-Bromopent-4-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is often used in research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopent-4-en-1-ol can be synthesized through various methods. One common approach involves the bromination of pent-4-en-1-ol. This reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield pent-4-en-1-ol. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like OH- or NH2- in polar solvents.

Major Products:

    Oxidation: Pent-4-enal, pent-4-enoic acid.

    Reduction: Pent-4-en-1-ol.

    Substitution: Various substituted pent-4-en-1-ol derivatives.

Scientific Research Applications

2-Bromopent-4-en-1-ol is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromopent-4-en-1-ol involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a valuable tool in synthetic chemistry and biochemical studies.

Comparison with Similar Compounds

    2-Bromoethanol: A simpler brominated alcohol with similar reactivity but fewer carbon atoms.

    2-Bromo-3-pentanol: Another brominated alcohol with a different position of the bromine atom, leading to different reactivity and applications.

    4-Bromo-2-pentanol: A positional isomer of 2-Bromopent-4-en-1-ol with distinct chemical properties.

Uniqueness: this compound is unique due to its double bond, which provides additional reactivity compared to other brominated alcohols. This feature makes it particularly useful in synthesizing compounds that require specific structural motifs.

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

2-bromopent-4-en-1-ol

InChI

InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4H2

InChI Key

GWGPDEPSLVJSKP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)Br

Origin of Product

United States

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